Receptor Selectivity Profiling: 5-HT₁A Receptor Affinity Comparison with Morpholine-Class Active Benchmarks
4-(3-Chlorophenyl)morpholine demonstrates negligible affinity for the 5-HT₁A receptor with a Ki > 100,000 nM [1]. This exceptionally weak binding contrasts sharply with structurally related morpholine-containing 5-HT₁A ligands such as vilazodone (Ki ~0.1-0.5 nM) or buspirone (Ki ~10-20 nM), which achieve potent receptor occupancy via optimized aryl substitution and linker geometries [2]. The >200,000-fold lower affinity confirms that 4-(3-Chlorophenyl)morpholine is functionally inert at this serotonin receptor subtype, establishing its suitability as a negative control or an intermediate scaffold that will not introduce confounding serotonergic activity when incorporated into larger molecular architectures .
| Evidence Dimension | 5-HT₁A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki > 100,000 nM (>100 μM) |
| Comparator Or Baseline | Vilazodone: Ki 0.1-0.5 nM; Buspirone: Ki 10-20 nM (class-level comparator range) |
| Quantified Difference | >200,000-fold lower affinity relative to potent 5-HT₁A ligands |
| Conditions | In vitro displacement of [³H]-8-hydroxy-2-(di-n-propylamino)tetralin binding from 5-hydroxytryptamine 1A receptor site in rat brain hippocampus |
Why This Matters
This quantitative absence of 5-HT₁A affinity eliminates a major off-target concern common to many morpholine-containing CNS candidates, reducing the risk of serotonin-mediated adverse effects in downstream drug development and ensuring that observed biological activity stems from the intended pharmacophore rather than the morpholine scaffold itself.
- [1] BindingDB. BDBM50005136: 4-(3-Chloro-phenyl)-morpholine (CHEMBL77181). Ki determination at 5-HT₁A receptor. View Source
- [2] ChEMBL Database. 5-HT₁A receptor binding data for vilazodone (CHEMBL1201198) and buspirone (CHEMBL49). View Source
